![molecular formula C9H17NO2Si B13202561 Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-2-aza-5-silaspiro[44]nonane-3-carboxylate is a unique compound characterized by its spirocyclic structure, which includes both silicon and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves multistep organic synthesis. One common method includes the reaction of a silicon-containing precursor with an azacyclic compound under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol derivatives.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in different applications.
Applications De Recherche Scientifique
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The silicon and nitrogen atoms in the spirocyclic structure allow it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3S)-2-aza-5-silaspiro[4.5]decane-3-carboxylate
- Methyl (3S)-2-aza-5-silaspiro[4.6]undecane-3-carboxylate
Uniqueness
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H17NO2Si |
|---|---|
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C9H17NO2Si/c1-12-9(11)8-6-13(7-10-8)4-2-3-5-13/h8,10H,2-7H2,1H3/t8-/m1/s1 |
Clé InChI |
BIZSEZFKUKIYJX-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[Si]2(CCCC2)CN1 |
SMILES canonique |
COC(=O)C1C[Si]2(CCCC2)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)
![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)
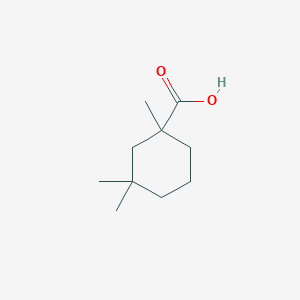
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)

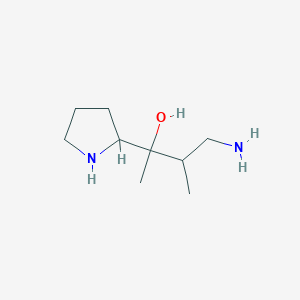
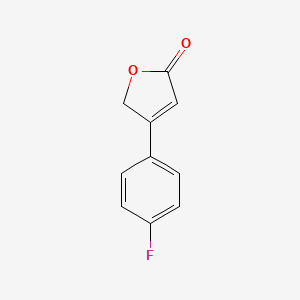

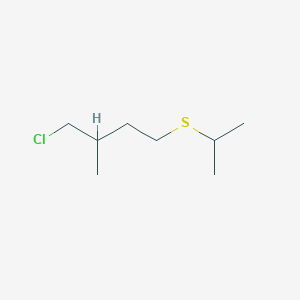
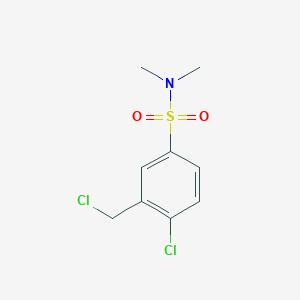
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
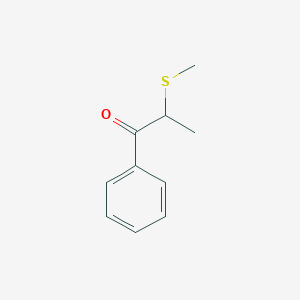
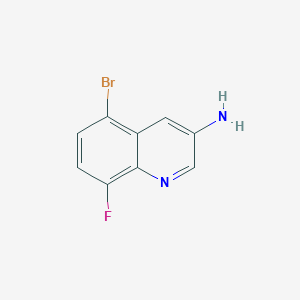
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
